Cyclopentadienylmolybdenum tricarbonyl dimer

Catalog No.
S1507506
CAS No.
12091-64-4
M.F
C16H10Mo2O6 10*
M. Wt
490.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopentadienylmolybdenum tricarbonyl dimer

CAS Number

12091-64-4

Product Name

Cyclopentadienylmolybdenum tricarbonyl dimer

Molecular Formula

C16H10Mo2O6 10*

Molecular Weight

490.1 g/mol

InChI

InChI=1S/2C5H5.6CO.2Mo/c2*1-2-4-5-3-1;6*1-2;;/h2*1-5H;;;;;;;;

InChI Key

XCUPBPUEWLTPMQ-UHFFFAOYSA-N

SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=C[CH]C=C1.C1=C[CH]C=C1.[Mo].[Mo]

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=C[CH]C=C1.C1=C[CH]C=C1.[Mo].[Mo]

Cp₂Mo₂(CO)₆, also known as bis(η⁵-cyclopentadienyl)dimolybdenum hexacarbonyl, is a dark red, air-stable solid that has been extensively studied in organometallic chemistry []. Despite lacking direct practical applications, it serves as a valuable model compound for understanding metal-metal bonding and reactivity in transition metal dimers [].


Molecular Structure Analysis

The key feature of Cp₂Mo₂(CO)₆ is its dimeric structure. Two molybdenum (Mo) atoms are linked by a metal-metal bond (Mo-Mo). Each Mo atom is surrounded by a cyclopentadienyl (Cp, C₅H₅) ring in an η⁵-hapticity, meaning all five carbon atoms of Cp interact with Mo. Additionally, three carbonyl (CO) groups bind to each Mo atom, resulting in a distorted octahedral geometry around each Mo center []. This structure contributes to the stability of the compound.


Chemical Reactions Analysis

Synthesis

Cp₂Mo₂(CO)₆ can be synthesized by reacting molybdenum hexacarbonyl (Mo(CO)₆) with cyclopentadiene (C₅H₆) at elevated temperatures and pressures [].

2 Mo(CO)₆ + C₅H₆ → Cp₂Mo₂(CO)₆ + 2 CO

Decomposition

At high temperatures, Cp₂Mo₂(CO)₆ decomposes to release CO and form molybdenum carbide or other molybdenum-containing products []. The exact decomposition pathway depends on reaction conditions.

Other Relevant Reactions

Due to its reactive metal-metal bond, Cp₂Mo₂(CO)₆ can participate in various reactions, including:

  • Hydrogenation: Reacts with H₂ to form hydride complexes containing Mo-H bonds [].
  • Substitution reactions: CO ligands can be replaced by other small molecules like phosphines or unsaturated organic molecules [].

Physical and Chemical Properties

  • Melting point: 222 °C []
  • Boiling point: Decomposes before boiling []
  • Color: Dark red solid []
  • Solubility: Insoluble in water, soluble in organic solvents like dichloromethane []
  • Stability: Air-stable at room temperature []

Understanding Metal-Metal Bonding

The presence of a Mo-Mo bond (bond distance: 3.2325 Å) in the molecule makes it a valuable model system for studying metal-metal bonding. Researchers investigate the electronic structure, bonding character, and factors influencing the stability of such bonds in Cp₂Mo₂(CO)₆. This knowledge contributes to the development of new materials with desired properties, such as catalysts and conductors .

Exploring Reactivity and Reaction Mechanisms

The presence of the cyclopentadienyl (Cp) ring and carbonyl (CO) ligands in the molecule allows researchers to explore its reactivity and reaction mechanisms. Studies have been conducted on its substitution reactions, where CO ligands are replaced with other molecules, and its redox behavior, involving electron transfer processes . These investigations contribute to the understanding of organometallic chemistry and the design of new catalysts with specific functionalities.

Investigating Isomerization and Dynamics

Cp₂Mo₂(CO)₆ exists in two rotamers: gauche and anti. This property allows researchers to study isomerization processes, where the molecule interconverts between these forms. Additionally, investigations into the dynamics of the molecule, including vibrational frequencies and rotational motions, provide valuable insights into its structure and behavior .

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (90.48%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (90.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Cyclopentadienylmolybdenum tricarbonyl dimer

Dates

Modify: 2023-08-15

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